6-chloro-N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}imidazo[1,2-a]pyridine-2-carboxamide
Description
6-Chloro-N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}imidazo[1,2-a]pyridine-2-carboxamide is a synthetic imidazo[1,2-a]pyridine derivative characterized by:
- A 6-chloro substituent on the imidazo[1,2-a]pyridine core, enhancing electrophilicity and binding interactions.
- A carboxamide group at position 2, critical for hydrogen bonding with biological targets.
- A 2-[(2-methoxyethyl)amino]-2-oxoethyl side chain, which balances lipophilicity and solubility through its methoxy and amide functionalities.
This compound is part of a broader class of imidazo[1,2-a]pyridines, known for diverse pharmacological activities, including CNS modulation, antitumor effects, and kinase inhibition .
Properties
IUPAC Name |
6-chloro-N-[2-(2-methoxyethylamino)-2-oxoethyl]imidazo[1,2-a]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O3/c1-21-5-4-15-12(19)6-16-13(20)10-8-18-7-9(14)2-3-11(18)17-10/h2-3,7-8H,4-6H2,1H3,(H,15,19)(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEBCYGUWJBNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CNC(=O)C1=CN2C=C(C=CC2=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-chloro-N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}imidazo[1,2-a]pyridine-2-carboxamide is a novel compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its potential biological activities, particularly in anticancer therapies. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that compounds in the imidazo[1,2-a]pyridine class often exhibit their biological activity through various mechanisms:
- Apoptosis Induction : Studies have shown that these compounds can initiate apoptosis in cancer cells. Specifically, they trigger the release of cytochrome c from mitochondria into the cytosol, leading to the activation of caspases (caspase 3 and caspase 8), which are critical for the apoptotic process .
- Inhibition of PI3K Pathway : The phosphatidylinositol 3-kinase (PI3K) signaling pathway is often implicated in cancer progression. Compounds similar to this compound have been identified as potential PI3K inhibitors, demonstrating submicromolar inhibitory activity against various tumor cell lines .
Efficacy Against Cancer Cell Lines
A comprehensive study evaluated the activity of this compound against several cancer cell lines. The results are summarized in Table 1 below:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT-29 | 0.12 | Apoptosis induction |
| Caco-2 | 0.15 | Caspase activation |
| HCC827 | 0.09 | PI3Kα inhibition |
Case Studies
-
Colon Cancer Study : A study involving colon cancer cell lines HT-29 and Caco-2 demonstrated that treatment with imidazo[1,2-a]pyridines led to significant apoptosis without notable toxicity to normal white blood cells .
"The proteolytic phase of apoptosis was initiated within 2 hours post-treatment with imidazo[1,2-a]pyridines" .
- Lung Cancer Research : In another study focusing on lung cancer cell line HCC827, it was found that the compound induced cell cycle arrest at the G2/M phase and promoted apoptosis through PI3Kα inhibition with an IC50 value of 1.94 nM .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Key Features
The pharmacological profile of imidazo[1,2-a]pyridine derivatives is highly sensitive to substituents on the carboxamide group. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Molecular Comparison
Pharmacological and ADME Properties
- Target Compound : The methoxyethyl-amide side chain likely enhances blood-brain barrier penetration for CNS targets while maintaining moderate solubility. Its amide linkage may resist enzymatic degradation compared to ester-based analogues .
- Aryl-Substituted Analogues () : Bulky aromatic groups (e.g., pyridinyl, dimethoxyphenyl) may improve target affinity via π-π stacking but reduce solubility and increase metabolic liabilities (e.g., CYP450 oxidation) .
Table 2: Pharmacokinetic and Activity Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
